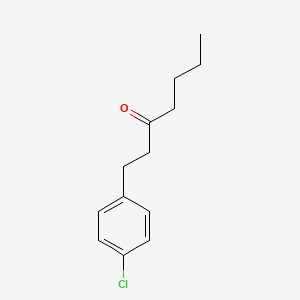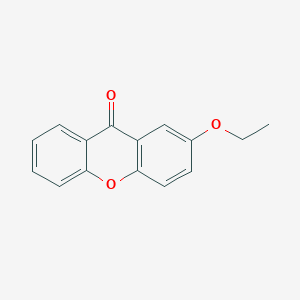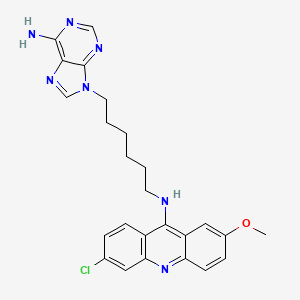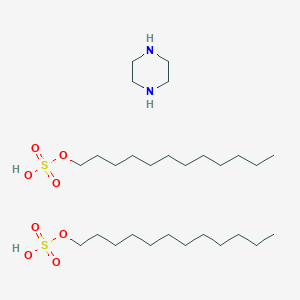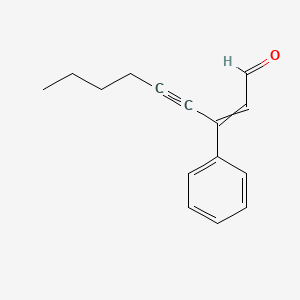![molecular formula C7H12O3 B14329866 2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane CAS No. 109857-35-4](/img/structure/B14329866.png)
2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane is an organic compound belonging to the family of oxiranes, which are cyclic ethers with a three-membered ring containing one oxygen and two carbon atoms. This compound is known for its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane typically involves the reaction of glycidyl chloride with a suitable base, such as sodium hydroxide, to form the desired oxirane ring. The reaction is carried out under controlled conditions, including temperature and pH, to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. The process includes the dehydrochlorination of glycidyl chloride with sodium hydroxide, followed by purification steps such as distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Epoxide Ring-Opening: This reaction can be catalyzed by acids or bases, resulting in the formation of diols or other functionalized compounds.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of glycols.
Common Reagents and Conditions
Acids: Sulfuric acid or hydrochloric acid can catalyze the ring-opening of the oxirane ring.
Bases: Sodium hydroxide or potassium hydroxide are commonly used for nucleophilic substitution reactions.
Solvents: Common solvents include water, ethanol, and acetone.
Major Products Formed
Diols: Formed through the hydrolysis or ring-opening of the oxirane ring.
Functionalized Compounds: Various functional groups can be introduced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of epoxy resins, coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of 2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical processes, including polymerization and functionalization of organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylolethane triglycidyl ether: Another oxirane compound used as a reactive diluent in epoxy resins.
Bisphenol A diglycidyl ether: Commonly used in the production of epoxy resins and coatings.
Glycidyl ethers: A class of compounds with similar reactivity and applications.
Uniqueness
2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane is unique due to its specific molecular structure, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
109857-35-4 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2-methyl-2-(oxiran-2-ylmethoxymethyl)oxirane |
InChI |
InChI=1S/C7H12O3/c1-7(5-10-7)4-8-2-6-3-9-6/h6H,2-5H2,1H3 |
Clé InChI |
RYSXIKKOZBELOW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)COCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


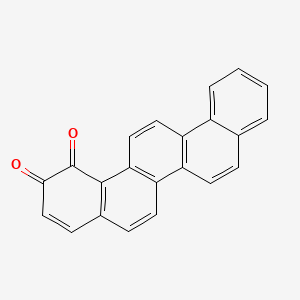
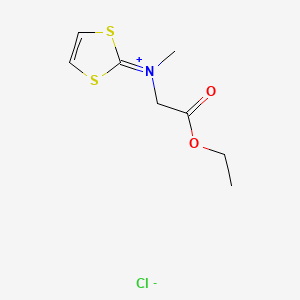
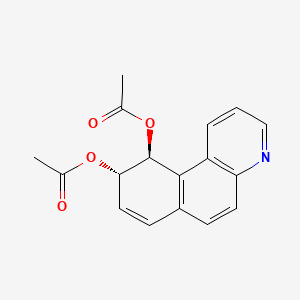

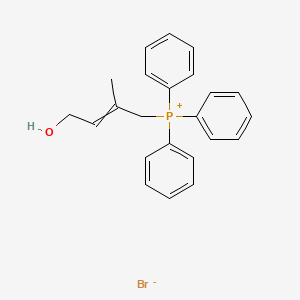
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
